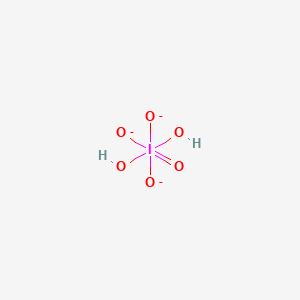
Orthoperiodate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthoperiodate(3-) is a trivalent inorganic anion obtained by removal of three protons from orthoperiodic acid It is an orthoperiodate ion and a trivalent inorganic anion. It is a conjugate base of an orthoperiodate(2-). It is a conjugate acid of an orthoperiodate(4-).
Aplicaciones Científicas De Investigación
Organic Synthesis
Oxidative Cleavage of Vicinal Diols
Orthoperiodate is primarily known for its ability to cleave vicinal diols into aldehydes or ketones through the Malaprade reaction. This reaction is especially valuable in carbohydrate chemistry for determining the structure of sugars. The oxidative cleavage allows for selective labeling and functionalization of saccharides, which can be used in various biochemical assays and fluorescent tagging methods .
Synthesis of Active Pharmaceutical Ingredients (APIs)
Recent studies have highlighted the application of periodates, including orthoperiodate, in synthesizing active pharmaceutical ingredients. The compound's oxidizing properties facilitate the formation of complex organic molecules from simpler precursors, making it a valuable tool in pharmaceutical chemistry .
Catalysis
Water Oxidation Catalysts
Orthoperiodate has been investigated as a component in catalysts for water oxidation processes. A study demonstrated that when orthoperiodate was used in conjunction with hematite-core complexes, it facilitated visible-light-driven water oxidation with remarkable stability over extended periods (up to 7600 turnovers) without loss of activity. This application is significant for developing sustainable energy solutions and improving the efficiency of solar energy conversion systems .
Selective Oxidation Reactions
In organic synthesis, orthoperiodate acts as a mild oxidizing agent capable of converting secondary allyl alcohols into enones through the Babler oxidation process. This reaction showcases orthoperiodate's utility in transforming functional groups selectively under controlled conditions .
Analytical Chemistry
Structural Studies Using EXAFS
Research utilizing Extended X-ray Absorption Fine Structure (EXAFS) has provided insights into the structural dynamics of orthoperiodate ions in various states. These studies have shown how orthoperiodate behaves in aqueous solutions and its interactions with other ions, contributing to a deeper understanding of its chemical behavior and potential applications in environmental chemistry .
Case Studies
Propiedades
Fórmula molecular |
H2IO6-3 |
|---|---|
Peso molecular |
224.92 g/mol |
Nombre IUPAC |
dihydroxy-trioxido-oxo-λ7-iodane |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-3 |
Clave InChI |
TWLXDPFBEPBAQB-UHFFFAOYSA-K |
SMILES |
OI(=O)(O)([O-])([O-])[O-] |
SMILES canónico |
OI(=O)(O)([O-])([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















